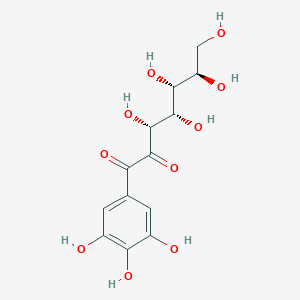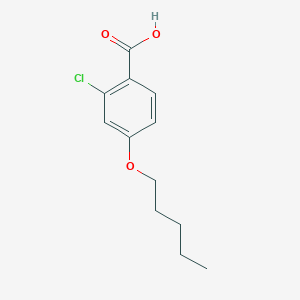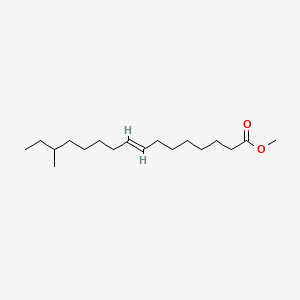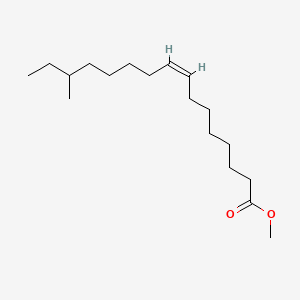
4-(4-(4-Nitrophenyl)piperazin-1-yl)phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol 1-acetate is a chemical compound with the molecular formula C16H17N3O3. It is a key intermediate in the synthesis of various triazole medicines, such as itraconazole, which are used to treat deep fungal infections . This compound is also known for its role as an inhibitor of endothelial cell proliferation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol 1-acetate typically involves the nitration of phenol using dilute nitric acid at room temperature . This reaction produces a mixture of 2-nitrophenol and 4-nitrophenol. The 4-nitrophenol is then reacted with piperazine to form 4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol . The final step involves the acetylation of this compound to produce 4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol 1-acetate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pH to achieve the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol 1-acetate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 4-[4-(4-Aminophenyl)-1-piperazinyl]phenol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products
4-[4-(4-Aminophenyl)-1-piperazinyl]phenol: Formed by the reduction of the nitro group.
Substituted Phenols: Formed by substitution reactions at the hydroxyl group.
Aplicaciones Científicas De Investigación
4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol 1-acetate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol 1-acetate involves its interaction with specific molecular targets and pathways:
Inhibition of Endothelial Cell Proliferation: The compound inhibits the proliferation of endothelial cells by interfering with specific signaling pathways involved in cell growth.
Antifungal Activity: As an intermediate in the synthesis of triazole medicines, it contributes to the inhibition of fungal cell growth by disrupting the synthesis of ergosterol, a key component of fungal cell membranes.
Comparación Con Compuestos Similares
4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol 1-acetate can be compared with other similar compounds:
4-Nitrophenol: Similar in structure but lacks the piperazinyl and acetate groups.
4-[4-(4-Aminophenyl)-1-piperazinyl]phenol: Formed by the reduction of the nitro group in 4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol 1-acetate.
Itraconazole: A triazole medicine synthesized using 4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol 1-acetate as an intermediate.
The uniqueness of 4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol 1-acetate lies in its specific structure, which allows it to act as a key intermediate in the synthesis of important pharmaceutical compounds .
Propiedades
Fórmula molecular |
C18H19N3O4 |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
[4-[4-(4-nitrophenyl)piperazin-1-yl]phenyl] acetate |
InChI |
InChI=1S/C18H19N3O4/c1-14(22)25-18-8-6-16(7-9-18)20-12-10-19(11-13-20)15-2-4-17(5-3-15)21(23)24/h2-9H,10-13H2,1H3 |
Clave InChI |
QKULQLYKMSCJKP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-Bromo-3-[1-(bromomethyl)cyclopropyl]benzene](/img/structure/B13971466.png)



![1H-Pyrido[4,3-C][1,2]thiazine](/img/structure/B13971491.png)

![1,3-Dioxaspiro[4.5]decan-2-one](/img/structure/B13971504.png)

